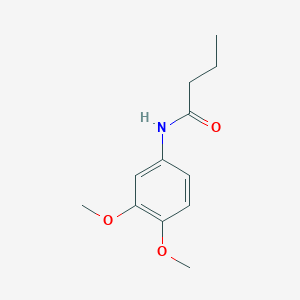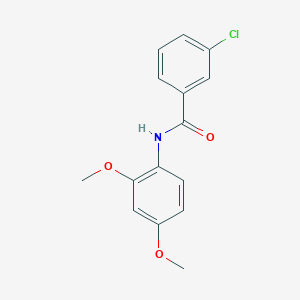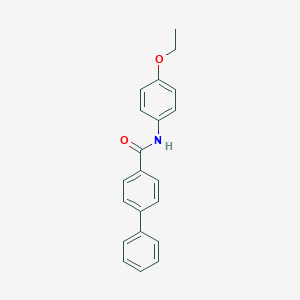![molecular formula C16H10ClN5O3S2 B291955 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole-thiadiazole family and has been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that this compound has potential therapeutic applications in the treatment of inflammation and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is its broad spectrum of biological activities. This makes it a useful compound for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Several studies have shown that this compound has neuroprotective properties and can improve cognitive function in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Several studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cell lines. Finally, there is a need for further research on the mechanism of action of this compound, as this will provide insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several research articles. The most common method involves the condensation of 4-chlorophenylhydrazine with thiocarbohydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This is then reacted with 2-furoyl chloride to form 5-(2-furyl)-1,3,4-thiadiazol-2-yl)acetohydrazide. The final step involves the reaction of this intermediate with 5-mercapto-1,3,4-oxadiazole-2-thiol to yield the desired product.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic properties. Several studies have reported its antimicrobial, anti-inflammatory, anti-tumor, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C16H10ClN5O3S2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H10ClN5O3S2/c17-10-5-3-9(4-6-10)13-19-22-16(25-13)26-8-12(23)18-15-21-20-14(27-15)11-2-1-7-24-11/h1-7H,8H2,(H,18,21,23) |
InChI Key |
UKCWFVHEVJXGKX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















